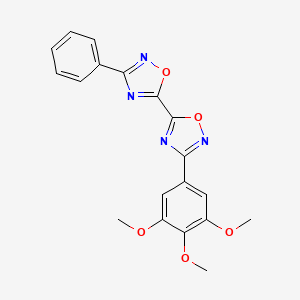
3-Phenyl-3'-(3,4,5-trimethoxyphenyl)-5,5'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Phenyl-3’-(3,4,5-trimethoxyphenyl)-5,5’-bi-1,2,4-oxadiazole” is a complex organic molecule that contains two phenyl rings, three methoxy groups, and a 1,2,4-oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings and the 1,2,4-oxadiazole ring suggests that this compound could have a planar structure. The methoxy groups could introduce some steric hindrance, which could affect the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The phenyl rings could undergo electrophilic aromatic substitution reactions, while the methoxy groups could be involved in nucleophilic substitution reactions . The 1,2,4-oxadiazole ring is a heterocycle and could participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in polar solvents. The phenyl rings could contribute to its UV-Vis absorption spectrum .Scientific Research Applications
Antiproliferative Activities : A study by Jin et al. (2006) reported the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. These compounds were evaluated for their antiproliferative activities against cancer cells, with several showing effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells (Jin et al., 2006).
Antimicrobial and Antioxidant Activities : Chennapragada and Palagummi (2018) synthesized novel 1,3,4-oxadiazole scaffolds, showing that certain compounds exhibited strong antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).
Hypocholesterolemic Activities : Yurugi et al. (1973) synthesized derivatives of 1,2,4-oxadiazole that exhibited hypocholesterolemic activities. Among these, certain compounds showed activities nearly equal to the reference compound (Yurugi et al., 1973).
Optical Properties for OLEDs : Yan et al. (2010) synthesized 1,3,4-oxadiazole derivatives containing an imidazole unit, focusing on their optical properties for potential use in organic light-emitting diodes (OLEDs). These compounds were characterized for their absorption and emission properties (Yan et al., 2010).
Computational and Pharmacological Evaluation : Faheem (2018) conducted computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives. This study assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Chemical Genetics for Apoptosis Inducers : A review by Cai et al. (2006) discussed the use of chemical genetics for discovering apoptosis inducers. This included studies on 3-aryl-5-aryl-1,2,4-oxadiazoles for potential anticancer drug research (Cai et al., 2006).
Mechanism of Action
properties
IUPAC Name |
3-phenyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5/c1-24-13-9-12(10-14(25-2)15(13)26-3)17-21-19(28-23-17)18-20-16(22-27-18)11-7-5-4-6-8-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHDSDGXTZLYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[3-(hydrazinylcarbonyl)-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2858915.png)
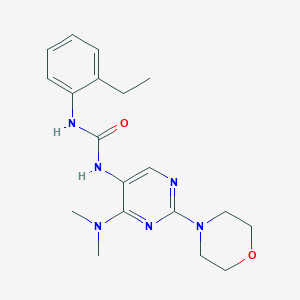
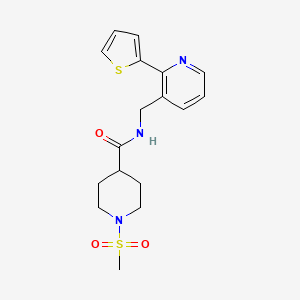
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)
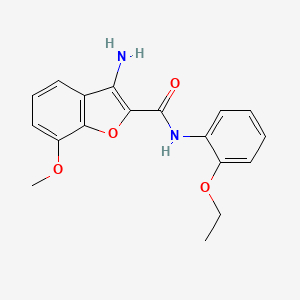
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2858927.png)
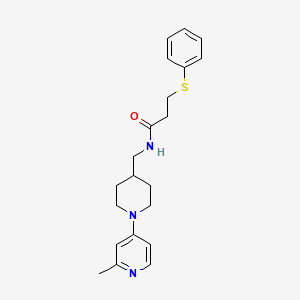
![2-[(5-Chloro-2,4-dimethoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2858930.png)
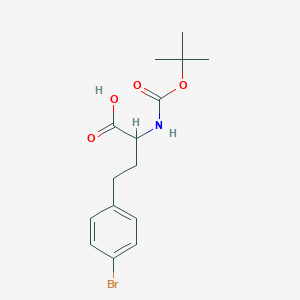
![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)
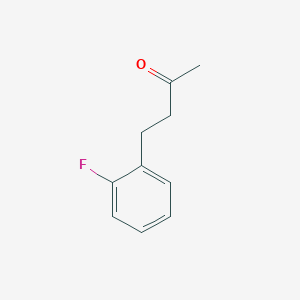
![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)